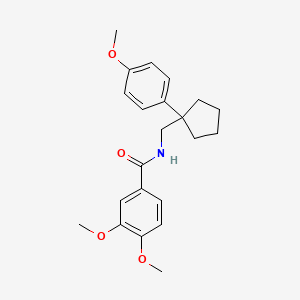

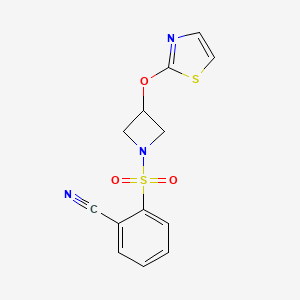

(E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide, also known as OIP-2, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. OIP-2 is a small molecule that has been synthesized in the laboratory and has been studied for its various applications in scientific research.

科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of compounds related to "(E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide" have been extensively studied. These compounds, including various carbohydrazones derived from substituted isatins, have been synthesized and characterized through methods like Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography. Theoretical quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to support experimental data and explore the electronic and structural properties of these compounds (Çavuş et al., 2020); (Karrouchi et al., 2021).

Antioxidant Properties

Some studies have focused on evaluating the antioxidant properties of these compounds, utilizing both in vitro methods like the DPPH free-radical scavenging method and theoretical calculations to establish a correlation between structure and antioxidant activity. Such studies suggest that the electronic properties and structural configuration of these compounds contribute to their antioxidant capabilities (Çavuş et al., 2020).

Antimicrobial and Antitumor Activities

Research has also explored the antimicrobial and antitumor potentials of related compounds. For instance, novel N′-(5 or 7 substituted-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides were synthesized and found to exhibit significant antibacterial and antifungal activities against various strains such as Escherichia coli and Aspergillus niger. Similarly, some derivatives have shown promising antitumor activities, indicating their potential as therapeutic agents (Ugale et al., 2017).

Molecular Docking and Biological Evaluation

Further studies have employed molecular docking techniques to investigate the interaction of these compounds with biological targets, revealing their potential as anti-diabetic and anticancer agents. For example, molecular docking studies have suggested that certain derivatives could inhibit tubulin polymerization, highlighting their potential utility in cancer therapy (Sirisoma et al., 2009).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-oxoindoline-3-carboxylic acid hydrazide with p-tolyl hydrazine and ethyl acetoacetate, followed by cyclization and dehydration to form the pyrazole ring. The resulting compound is then subjected to a Wittig reaction with an appropriate aldehyde to form the final product.", "Starting Materials": [ "2-oxoindoline-3-carboxylic acid hydrazide", "p-tolyl hydrazine", "ethyl acetoacetate", "appropriate aldehyde" ], "Reaction": [ "Step 1: Condensation of 2-oxoindoline-3-carboxylic acid hydrazide with p-tolyl hydrazine and ethyl acetoacetate in ethanol to form the intermediate product.", "Step 2: Cyclization of the intermediate product by heating with acetic anhydride to form the pyrazole ring.", "Step 3: Dehydration of the pyrazole intermediate by heating with phosphorus pentoxide to form the enone intermediate.", "Step 4: Wittig reaction of the enone intermediate with an appropriate aldehyde in the presence of a base to form the final product, (E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide." ] } | |

CAS番号 |

306304-13-2 |

製品名 |

(E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide |

分子式 |

C19H15N5O2 |

分子量 |

345.362 |

IUPAC名 |

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H15N5O2/c1-11-6-8-12(9-7-11)15-10-16(22-21-15)18(25)24-23-17-13-4-2-3-5-14(13)20-19(17)26/h2-10,20,26H,1H3,(H,21,22) |

InChIキー |

WOJWZZGXMBMUQW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

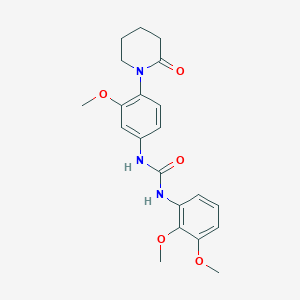

![(E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2564353.png)

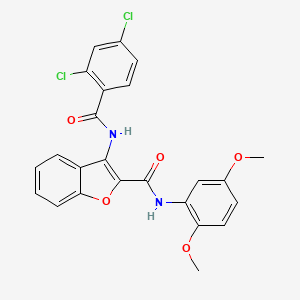

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2564354.png)

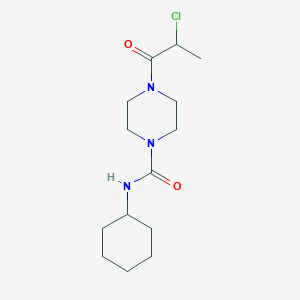

![[6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B2564356.png)

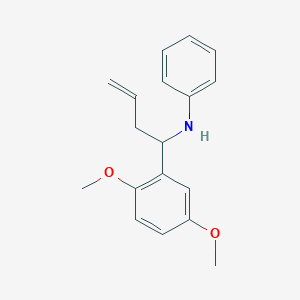

![2-[(1S,3R)-3-Aminocyclopentyl]acetic acid;hydrochloride](/img/structure/B2564357.png)

![N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide](/img/structure/B2564363.png)